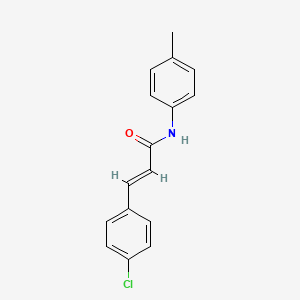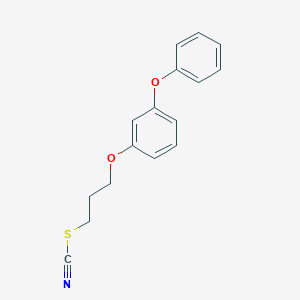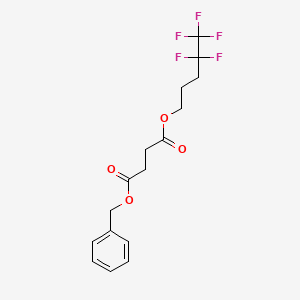
3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine
説明
3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine, also known as DMPEA, is a chemical compound that belongs to the class of amphetamines. DMPEA is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic properties.
作用機序
3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine acts as a monoamine releasing agent, which means that it increases the release of monoamine neurotransmitters from nerve terminals. This compound is believed to work by interacting with the vesicular monoamine transporter 2 (VMAT2), which is responsible for the storage and release of monoamine neurotransmitters. This compound is also believed to interact with the serotonin transporter (SERT) and the dopamine transporter (DAT), which are responsible for the reuptake of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a stimulant effect on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can lead to increased alertness, focus, and mood elevation. This compound has also been shown to increase heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. This compound can also be used as a tool to study the effects of monoamine neurotransmitters on the central nervous system. However, this compound also has some limitations for lab experiments. It is a psychoactive substance that can have unpredictable effects on behavior and cognition, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine. One area of interest is the potential use of this compound in the treatment of depression and other neurological disorders. Another area of interest is the development of new analogs of this compound with improved therapeutic properties. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on the central nervous system.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound can be synthesized using a simple one-step reaction, and it has a well-defined mechanism of action. This compound has a stimulant effect on the central nervous system and can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, including its potential use in the treatment of depression and other neurological disorders, the development of new analogs, and further research to better understand its mechanism of action.
科学的研究の応用
3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound has a stimulant effect on the central nervous system and can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has been investigated for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other neurological disorders.
特性
IUPAC Name |
3-(3,4-dimethylphenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-16(6-2)10-7-11-17-15-9-8-13(3)14(4)12-15/h8-9,12H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVARTIIACTNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(4-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847113.png)
![2-(1-piperidinyl)bicyclo[3.3.1]non-9-yl phenylcarbamate](/img/structure/B3847116.png)
![1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B3847122.png)


![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847145.png)
![1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B3847150.png)

![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847189.png)



![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3847209.png)
